[(Z)-(4-methoxyphenyl)methylideneamino]urea
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Overview
Description
4-Methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C9H11N3O2 It is a derivative of semicarbazone, formed by the reaction of 4-methoxybenzaldehyde with semicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in an alcoholic medium, where the mixture is shaken and then allowed to precipitate. The resulting semicarbazone is filtered, washed with cold water, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for 4-methoxybenzaldehyde semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
4-Methoxybenzaldehyde semicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition is competitive and results in decreased proteolytic activity . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- Isopropylbenzaldehyde semicarbazone
- Carvone semicarbazone
Comparison: 4-Methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Compared to other semicarbazones, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(Z)-(4-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6- |
InChI Key |
OGMVRNVTFDFHHE-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
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